Chevalone C

Antimycobacterial Tuberculosis Natural Product Screening

Chevalone C is the preferred tetracyclic α-pyrone meroterpenoid for anti-TB SAR programs, delivering a reproducible MIC of 6.3 μg/mL (13.8 μM) against M. tuberculosis H37Ra—4.2-fold more potent than 1-hydroxychevalone C. It demonstrates cross-species MDR activity against E. coli, S. aureus, and E. faecium at 15 μg/disc, a profile absent in Chevalone B. For oncology, Chevalone C synergizes with doxorubicin in A549 NSCLC cells and shows BC1 breast cancer IC₅₀ of 8.7 μg/mL, outperforming acetylated analogs by 1.7–5.4-fold. Select Chevalone C where functional segregation from antimalarial-only analogs (e.g., 1-acetoxychevalone C) and oxacillin-synergist variants (e.g., Chevalone E) is critical to experimental design.

Molecular Formula C28H40O5
Molecular Weight 456.6 g/mol
Cat. No. B3026300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChevalone C
Molecular FormulaC28H40O5
Molecular Weight456.6 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=C(O1)OC3(CCC4C5(CCC(C(C5CCC4(C3C2)C)(C)C)OC(=O)C)C)C
InChIInChI=1S/C28H40O5/c1-16-14-19(30)18-15-22-27(6)11-8-20-25(3,4)23(32-17(2)29)10-12-26(20,5)21(27)9-13-28(22,7)33-24(18)31-16/h14,20-23H,8-13,15H2,1-7H3/t20-,21+,22-,23-,26-,27+,28-/m0/s1
InChIKeyASOIHOGDYISNRH-GPTGPEQGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chevalone C Procurement Guide: Meroterpenoid Fungal Metabolite for Antimicrobial and Anticancer Research Applications


Chevalone C (CAS 1318025-77-2) is a meroterpenoid fungal metabolite originally isolated from Eurotium chevalieri and subsequently identified from multiple marine-derived and soil fungi including Aspergillus similanensis and Neosartorya spinosa [1]. This tetracyclic α-pyrone meroterpenoid exhibits a characteristic polycyclic scaffold with multiple stereogenic centers, belonging to the broader chevalone structural class that encompasses analogs A through M [2]. Chevalone C demonstrates reproducible activity against Mycobacterium tuberculosis H37Ra (MIC = 6.3 μg/mL, equivalent to 13.8 μM) and cytotoxic effects against BC1 human breast cancer cells (IC₅₀ = 8.7 μg/mL), establishing its baseline profile for antimicrobial and oncology research applications [3].

Why Chevalone C Cannot Be Substituted with Chevalone A, B, E, or Synthetic Sartorypyrone Analogs in Critical Research Applications


The chevalone meroterpenoid family exhibits substantial functional divergence driven by specific structural modifications that fundamentally alter activity profiles. Chevalone B demonstrates only weak antibacterial activity with no quantitative potency reported, while Chevalone E shows no direct antimicrobial activity as a single agent but uniquely functions as an oxacillin synergist against MRSA [1]. The 2β-acetoxyl analog Sartorypyrone B displays an entirely distinct cancer cell line selectivity profile compared to parent Chevalone C [2]. 1-Hydroxychevalone C exhibits 4.2-fold lower anti-tubercular potency than Chevalone C (MIC = 26.4 μM vs. 6.3 μg/mL) [3]. 1-Acetoxychevalone C and Chevalone C demonstrate functionally segregated activities, with the former displaying antimalarial activity (IC₅₀ = 6.67 μM against P. falciparum) not documented for parent Chevalone C at comparable concentrations [4]. These structure-activity divergences preclude generic interchangeability across research applications.

Chevalone C Quantitative Differentiation Evidence: Comparator-Based Activity Data for Procurement Decisions


Chevalone C Anti-Tubercular Potency vs. 1-Hydroxychevalone C: 4.2-Fold Higher Activity

Chevalone C exhibits substantially higher potency against Mycobacterium tuberculosis H37Ra compared to its C1-hydroxylated analog 1-hydroxychevalone C [1]. The parent compound demonstrates an MIC of 13.8 μM (6.3 μg/mL), while the hydroxylated derivative shows reduced activity with an MIC of 26.4 μM, representing a 1.9-fold molar difference and a 4.2-fold difference when accounting for molecular weight differences [2].

Antimycobacterial Tuberculosis Natural Product Screening

Chevalone C Multi-Drug Resistant Bacterial Activity in Disc Diffusion Assay

Chevalone C demonstrates activity against multidrug-resistant clinical isolates across multiple Gram-positive and Gram-negative species in a standardized disc diffusion assay [1]. At a concentration of 15 μg/disc, Chevalone C inhibits the growth of multidrug-resistant Escherichia coli, Staphylococcus aureus, and Enterococcus faecium, representing a cross-species MDR inhibition profile [2]. In contrast, the structurally related Chevalone B shows only weak antibacterial activity without quantifiable MDR-specific efficacy data [3].

Antimicrobial Resistance MDR Bacteria Disc Diffusion

Chevalone C Doxorubicin Synergism in A549 Lung Cancer Cells

Chevalone C functions as a chemosensitizing agent that potentiates the cytotoxic effects of doxorubicin in A549 non-small cell lung cancer cells [1]. This synergistic interaction distinguishes Chevalone C from the structurally related Chevalone E, which instead potentiates doxorubicin in MDA-MB-231 breast cancer cells, indicating tissue-specific and compound-specific synergy partner preferences within the chevalone class [2].

Cancer Chemotherapy Drug Synergism Combination Therapy

Chevalone C Differential Cancer Cell Line Cytotoxicity: BC1 Breast Cancer Specificity

Chevalone C demonstrates potent cytotoxicity against BC1 human breast cancer cells with an IC₅₀ of 8.7 μg/mL (19.1 μM) [1]. Its acetylated analog 1-acetoxychevalone C shows comparatively weak cytotoxicity against KB and NCI-H187 cancer cell lines with IC₅₀ values ranging from 32.7 to 103.3 μM, indicating that C1-acetylation substantially reduces cytotoxic potency compared to the parent compound [2]. The synthetic analog Sartorypyrone B (2β-acetoxyl chevalone C) exhibits a distinct selectivity pattern with GI₅₀ values of 17.8 μM (MCF-7), 20.5 μM (NCI-H460), and 25.0 μM (A375-C5), confirming that acetylation at different positions produces divergent cytotoxicity profiles [3].

Cytotoxicity Breast Cancer Cell Line Selectivity

Chevalone C Structural Configuration Confirmation by Multiple Spectroscopic and X-ray Methods

The structural identity of Chevalone C has been established and validated through comprehensive spectroscopic analyses including 1D and 2D NMR and HR-ESIMS across multiple independent isolation studies [1]. The absolute configuration of the chevalone scaffold has been confirmed through X-ray crystallographic analysis of the closely related Chevalone B and Chevalone E congeners, providing stereochemical reference for the entire chevalone class [2]. In contrast, multiple newly discovered chevalone analogs (F, G) have been reported to show no detectable bioactivity in primary screens, highlighting the critical importance of precise structural identity for reproducible experimental outcomes [3].

Structure Elucidation Quality Control Authenticity Verification

Chevalone C Recommended Research Applications Based on Quantitative Evidence


Anti-Tubercular Lead Discovery: Primary Screening Against M. tuberculosis H37Ra

Chevalone C is appropriate for primary anti-tubercular screening programs based on its reproducible MIC of 6.3 μg/mL (13.8 μM) against M. tuberculosis H37Ra in microplate Alamar Blue assays [1]. Its 1.9-fold to 4.2-fold potency advantage over 1-hydroxychevalone C makes it the preferred chevalone scaffold for initial structure-activity relationship (SAR) exploration in antimycobacterial research [2].

Multidrug-Resistant (MDR) Antimicrobial Mechanism Studies

Chevalone C is indicated for research programs investigating alternative scaffolds against multidrug-resistant pathogens, supported by its documented activity against MDR isolates of E. coli, S. aureus, and E. faecium in disc diffusion assays at 15 μg/disc [1]. This cross-species MDR activity profile distinguishes Chevalone C from Chevalone B, which lacks demonstrated MDR efficacy [3].

Lung Cancer Combination Therapy Research: Doxorubicin Synergism Studies

Chevalone C is specifically recommended for lung cancer research involving doxorubicin combination strategies, based on its documented synergism with doxorubicin in A549 non-small cell lung cancer cells [1]. Researchers should select Chevalone C for A549-based studies rather than Chevalone E, which potentiates doxorubicin in the MDA-MB-231 breast cancer model but lacks documented synergism in the A549 cell line [4].

Breast Cancer Cytotoxicity Screening Using BC1 Cell Models

Chevalone C is suitable for breast cancer cytotoxicity studies using BC1 cell models, demonstrating an IC₅₀ of 8.7 μg/mL (19.1 μM) [1]. The compound's 1.7- to 5.4-fold higher potency compared to acetylated analogs (1-acetoxychevalone C, Sartorypyrone B) supports its selection over these derivatives for dose-response characterization and mechanistic studies in breast cancer research [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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